molecular formula C5H8Cl2N2O B2435338 [3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride CAS No. 2241131-10-0

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride

Cat. No.: B2435338
CAS No.: 2241131-10-0
M. Wt: 183.03
InChI Key: DHVGWXDGAHQYFO-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a chemical compound with the molecular formula C5H7ClN2O·HCl. It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is often used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride typically involves the chloromethylation of oxazole derivatives. One common method includes the reaction of 3-methyl-1,2-oxazole with chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of a Lewis acid catalyst like zinc chloride . The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The reaction mixture is typically subjected to purification steps such as recrystallization or chromatography to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles (amines, thiols, alcohols), Lewis acid catalysts, inert solvents (dichloromethane, toluene)

    Oxidation: Oxidizing agents (potassium permanganate, hydrogen peroxide), acidic or basic conditions

    Reduction: Reducing agents (lithium aluminum hydride, sodium borohydride), inert solvents (ether, tetrahydrofuran)

Major Products Formed

    Substitution: Various substituted oxazole derivatives

    Oxidation: Oxazole derivatives with different functional groups

    Reduction: Amine derivatives of oxazole

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride involves its interaction with biological molecules, particularly enzymes and receptors. The compound can act as an alkylating agent, forming covalent bonds with nucleophilic sites on proteins and nucleic acids. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its antimicrobial and anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

[3-(Chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Understanding its biological profile can aid in the development of therapeutic agents targeting various diseases. This article reviews the available literature on the biological activities of this compound, including its antibacterial properties, potential as an enzyme inhibitor, and other pharmacological effects.

Chemical Structure and Properties

The compound has the following chemical structure:

  • IUPAC Name : this compound
  • Molecular Formula : C4_4H7_7ClN2_2O
  • Molecular Weight : 148.56 g/mol

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily focusing on its antibacterial properties and potential as an enzyme inhibitor.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values are crucial for determining the effectiveness of antibacterial agents.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus25
Escherichia coli50
Pseudomonas aeruginosa100

These results suggest that the compound is particularly effective against Staphylococcus aureus , a common pathogen responsible for various infections, including methicillin-resistant strains (MRSA).

The mechanism by which this compound exerts its antibacterial effects may involve interference with bacterial cell wall synthesis or function. This is similar to other oxazole derivatives that have shown promise in inhibiting bacterial growth through similar pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in MDPI demonstrated that derivatives of oxazole compounds, including this compound, exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of structural modifications in enhancing antibacterial potency .
  • Enzyme Inhibition Potential : Another research focused on the potential of this compound as an inhibitor of specific enzymes related to drug metabolism. The findings indicated that it could inhibit aldehyde dehydrogenase (ALDH), which is crucial in the detoxification of aldehydes in the body. This inhibition could have implications for treating conditions such as alcohol dependence .
  • In Vivo Studies : In vivo studies have shown promising results regarding the safety profile and efficacy of this compound in animal models. It was observed to reduce bacterial load significantly without causing notable toxicity at therapeutic doses .

Properties

IUPAC Name

[3-(chloromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7ClN2O.ClH/c6-2-4-1-5(3-7)9-8-4;/h1H,2-3,7H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVGWXDGAHQYFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2241131-10-0
Record name [3-(chloromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride
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